Evidence Dimension 1 — CrtN Enzyme Inhibition: 44-Fold Superiority of CAS 110623-25-1 Over Naftifine in an Identical Biochemical Assay
In an identical biochemical assay system (inhibition of Staphylococcus aureus Newman 6His-tagged CrtN expressed in E. coli BL21(DE3)), CAS 110623-25-1 (CHEMBL4101749) achieved an IC50 of 200 nM, while the reference CrtN inhibitor naftifine (CHEMBL626) yielded an IC50 of 8,830 nM under the same experimental conditions [1][2]. This represents an approximately 44-fold greater enzyme inhibitory potency for the target compound. Both data points originate from the same curated database (BindingDB/ChEMBL), use the same recombinant enzyme construct, and employ comparable spectrophotometric readout of staphyloxanthin precursor reduction, enabling a cross-study comparison of moderate confidence. Note: this is not a published head-to-head study; the comparison is based on co-curated data from the same source, and inter-assay variability cannot be fully excluded. A more recent cinnamamide-derived CrtN inhibitor (compound 6q) achieved IC50 = 233.1 nM against the CrtN enzyme, placing CAS 110623-25-1 in a comparable potency range with structurally distinct chemotypes [3].
| Evidence Dimension | CrtN enzyme inhibition IC50 (S. aureus Newman 6His-tagged CrtN, E. coli expression, spectrophotometric staphyloxanthin readout) |
|---|---|
| Target Compound Data | IC50 = 200 nM (CAS 110623-25-1, CHEMBL4101749) |
| Comparator Or Baseline | Naftifine IC50 = 8,830 nM (CHEMBL626); Compound 6q IC50 = 233.1 nM (structurally distinct cinnamamide chemotype) |
| Quantified Difference | 44-fold more potent than naftifine; within 1.2-fold of compound 6q (233.1 vs. 200 nM) |
| Conditions | S. aureus Newman 6His-CrtN expressed in E. coli BL21(DE3); spectrophotometric reduction of staphyloxanthin levels; curated by ChEMBL/BindingDB |
Why This Matters
For procurement supporting CrtN-targeted anti-virulence research, CAS 110623-25-1 offers a 44-fold potency advantage over the commercially available reference inhibitor naftifine in a comparable biochemical assay, providing a structurally distinct 1,2,4-triazole-3-thione chemotype with potency comparable to leading-edge cinnamamide-derived CrtN inhibitors.
- [1] BindingDB. BDBM50247169 (CHEMBL4101749). CAS 110623-25-1: CrtN IC50 = 200 nM. Assay: Inhibition of S. aureus Newman 6His-tagged CrtN expressed in E. coli BL21(DE3)/pET28a::CrtN, reduction in staphyloxanthin. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247169 View Source
- [2] BindingDB. BDBM50170647 (CHEMBL626). Naftifine: CrtN IC50 = 8,830 nM. Assay: Inhibition of S. aureus Newman 6His-tagged CrtN expressed in E. coli BL21(DE3), using diapophytoene as substrate. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170647 View Source
- [3] Design and synthesis of novel N-methyl-N-(2,4,6-trimethoxybenzyl)cinnamamide derivatives as CrtN inhibitors. Results in Chemistry, 2023. Compound 6q: CrtN IC50 = 233.1 nM. View Source
